tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a piperidine-based intermediate widely used in pharmaceutical synthesis. Its structure features a tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen and a methylsulfonyloxy (mesyloxy) group on the ethyl side chain. This mesyloxy group serves as an excellent leaving group, enabling nucleophilic substitution reactions critical for constructing complex molecules . The compound is typically synthesized via sulfonylation of a hydroxyl-containing precursor, as evidenced by its role in generating tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) through alkylation reactions .
Key physical properties include solubility in polar aprotic solvents (e.g., THF, DMF) and stability under standard storage conditions.
Properties
IUPAC Name |
tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNYPQZNUKSYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570303 | |
| Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147699-19-2 | |
| Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Core Formation
The piperidine ring is commonly synthesized via cyclization of γ-aminobutanol derivatives or catalytic hydrogenation of pyridine analogs. For instance, hydrogenation of pyridine using palladium on carbon under hydrogen gas (1–3 atm) yields piperidine in high purity. Alternative methods include the cyclization of δ-valerolactam with reducing agents such as lithium aluminum hydride (LAH), though this approach requires stringent anhydrous conditions.
tert-Butyl Carbamate Protection
The introduction of the tert-butyl carbamate (Boc) group is achieved through reaction with tert-butyl chloroformate in the presence of a base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–5°C is the standard protocol, yielding the Boc-protected piperidine intermediate with >90% efficiency. The Boc group serves as a protective moiety, preventing undesired side reactions during subsequent steps.
Methylsulfonyl Oxyethyl Functionalization
The final step involves the nucleophilic substitution of a hydroxyl group with a methylsulfonyl oxyethyl moiety. Methylsulfonyl chloride (MsCl) is reacted with the hydroxyl-containing precursor in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred for their ability to stabilize transition states and enhance reaction rates. For example, a 95% yield was reported using K2CO3 in NMP at 100–105°C.
Step-by-Step Laboratory Procedures
Preparation of Boc-Protected Piperidine
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Reaction Setup : Dissolve piperidine (1.0 equiv) in anhydrous DCM under nitrogen atmosphere.
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Base Addition : Add TEA (1.2 equiv) dropwise at 0°C.
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Boc Introduction : Introduce tert-butyl chloroformate (1.1 equiv) slowly to avoid exothermic side reactions.
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Workup : After 12 hours, quench with ice-cold water, extract with DCM, and dry over sodium sulfate.
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Purification : Isolate the product via column chromatography (hexane/ethyl acetate, 4:1).
Methylsulfonylation of the Hydroxyethyl Intermediate
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Substrate Activation : Dissolve the hydroxyethyl-piperidine-Boc intermediate (1.0 equiv) in DMF.
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Base Addition : Add K2CO3 (2.0 equiv) and stir for 30 minutes at room temperature.
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MsCl Addition : Introduce MsCl (1.5 equiv) dropwise and heat to 100°C for 24 hours.
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Workup : Cool, dilute with ethyl acetate, wash with brine, and dry over MgSO4.
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Crystallization : Recrystallize from ethanol/water (3:1) to obtain the final product.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Key adaptations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times and improves temperature control. For example, a telescoped process combining Boc protection and methylsulfonylation in a single flow setup achieved an 88% yield with a residence time of 2 hours.
Solvent Recycling
NMP and DMF are recovered via vacuum distillation and reused in subsequent batches, reducing environmental impact and material costs.
Crystallization Optimization
Industrial-scale crystallization employs anti-solvent addition (e.g., water) to enhance product recovery. A study reported a 92% recovery rate using a 3:1 ethanol/water mixture.
Reaction Optimization and Yield Enhancement
Base and Solvent Screening
Potassium carbonate in NMP emerged as the optimal base-solvent combination, providing superior nucleophilicity and thermal stability.
Temperature and Time Effects
Elevating temperatures from 25°C to 100°C in NMP increased yields from 45% to 95%, while extended reaction times beyond 24 hours led to decomposition.
Comparative Analysis of Preparation Methods
Laboratory vs. Industrial Protocols
| Parameter | Laboratory Protocol | Industrial Protocol |
|---|---|---|
| Reaction Scale | 1–100 g | 10–100 kg |
| Purification | Column Chromatography | Crystallization |
| Solvent Consumption | High | Recycled |
| Yield | 70–95% | 85–92% |
Industrial methods favor crystallization over chromatography for cost reasons, albeit with slightly lower yields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl oxyethyl group acts as a superior leaving group, facilitating nucleophilic displacement under mild conditions. This reactivity is critical for introducing diverse functional groups into the piperidine scaffold.
Key Features :
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Reagents : Sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
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Conditions : Temperatures between 25–60°C for 4–12 hours.
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Products : Substituted piperidines with azide, thiol, or ether moieties.
Example Reaction :
Replacement of the methylsulfonyl group with an amine nucleophile yields aminoethyl-piperidine derivatives, which are valuable in drug discovery .
Hydrolysis of the tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to expose the piperidine amine, a common step in peptide synthesis and prodrug activation.
Deprotection with trifluoroacetic acid (TFA) is particularly efficient, achieving >95% conversion within 1–2 hours .
Oxidation and Reduction Reactions
The methylsulfonyl group and the piperidine ring participate in redox transformations:
Oxidation :
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Sulfone Formation : Treatment with m-CPBA or H₂O₂ oxidizes the methylsulfonyl group to a sulfone, enhancing electrophilicity for further reactions.
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Piperidine Ring Oxidation : Strong oxidants like KMnO₄ convert the ring to a pyridine derivative.
Reduction :
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Desulfonylation : LiAlH₄ or NaBH₄ reduces the sulfonyl group to a thioether or removes it entirely, simplifying the structure for downstream applications.
Coupling Reactions
The deprotected amine participates in amide bond formation, enabling conjugation with carboxylic acids or activated esters.
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Deprotection : Boc removal with TFA yields 4-(2-((methylsulfonyl)oxy)ethyl)piperidine.
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Activation : Coupling with carboxylic acids (e.g., p-chlorophenylacetic acid) using HOBt/HBTU and DIPEA.
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Product : Bioactive amides with anti-pyroptotic activity (e.g., inhibition of IL-1β release at 10 µM).
Representative Coupling Reactions :
| Carboxylic Acid | Coupling Agent | Product Bioactivity |
|---|---|---|
| p-Chlorophenylacetic acid | HOBt/HBTU | 24.9% pyroptosis inhibition |
| 2-Chlorophenylacetamide | HOBt/HBTU | 35% reduction in cell death |
Elimination Reactions
Under basic conditions, the methylsulfonyl oxyethyl group can undergo β-elimination to form a vinyl sulfone, a useful dienophile in Diels-Alder reactions.
Conditions :
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Reagents : DBU or K₂CO₃ in THF.
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Temperature : 50–80°C.
Stability and Environmental Factors
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pH Sensitivity : Stable in neutral conditions but degrades rapidly in strong acids or bases.
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Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (2–8°C) .
This compound’s modular reactivity enables its use in synthesizing pharmacologically active molecules, particularly those targeting inflammatory pathways . Future research should explore its application in cascade reactions and asymmetric catalysis.
Scientific Research Applications
Organic Chemistry
In organic chemistry, tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution : The methylsulfonyl oxyethyl group can be replaced by nucleophiles, facilitating the formation of new bonds.
- Hydrolysis : The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield amines.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential in developing drug candidates targeting various diseases, including:
- Neurological Disorders : Its structural features may enhance interactions with biological targets involved in neurological pathways.
- Cardiovascular Diseases : The compound's reactivity allows for modifications that could lead to novel cardiovascular therapeutics.
- Cancer Research : As an intermediate, it may facilitate the synthesis of compounds with anticancer properties.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and advanced materials. Its versatility makes it suitable for manufacturing polymers and agrochemicals.
Structure-Activity Relationship Studies
Recent studies have explored the structure-activity relationships (SAR) of this compound, aiming to improve its potency and drug disposition as part of broader research on MenA inhibitors. These studies highlight its potential role in enhancing therapeutic efficacy against bacterial infections .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific drug candidate synthesized from this intermediate .
Comparison with Similar Compounds
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (BD57164)
- Structure : Differs in the position of the mesyloxy group (attached to a methyl group directly bonded to piperidine vs. an ethyl chain in the target compound).
- However, the ethyl chain in the target compound provides greater flexibility for subsequent functionalization .
- Applications : Both serve as intermediates, but BD57164’s structural simplicity may favor use in sterically constrained syntheses .
(S)-tert-Butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
- Structure: Incorporates a chiral center at the ethyl-mesyloxy substituent, unlike the non-chiral target compound.
- Reactivity : Stereochemistry influences enantioselective synthesis, making this derivative valuable for chiral drug production (e.g., MAGL/FAH inhibitors) .
- Applications: Preferred in asymmetric syntheses, whereas the target compound is suited for racemic or non-stereospecific reactions .
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
- Structure : Replaces the mesyloxy group with a thiol (-SH) moiety.
- Reactivity : The thiol group is nucleophilic and prone to oxidation, contrasting with the mesyloxy group’s role as a leaving group.
- Applications : Used in disulfide bond formation or metal coordination, diverging from the target compound’s utility in alkylation .
Commercial Availability and Purity
| Compound | Purity | Packaging Options | Supplier | Reference |
|---|---|---|---|---|
| Target compound | 95% | 5g, 250mg, 1g, 10g | BLDpharm | |
| (S)-tert-Butyl 4-(1-(mesyloxy)ethyl)piperidine-1-carboxylate | 97% | 100mg | CymitQuimica |
The target compound is more readily available in bulk quantities, supporting large-scale synthesis, whereas chiral variants are niche products .
Biological Activity
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, with CAS No. 147699-19-2, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butyl group and a methylsulfonyl moiety, which are significant for its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C13H25NO5S
- Molecular Weight : 307.41 g/mol
- Purity : Typically >95% (HPLC)
The compound is stored under controlled conditions (sealed in dry environments at 2-8°C) to maintain its stability.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Potential Mechanisms:
- Neurotransmitter Modulation : The piperidine structure may interact with neurotransmitter receptors, potentially influencing central nervous system functions.
- Anti-inflammatory Activity : The methylsulfonyl group suggests potential anti-inflammatory effects, possibly through modulation of cytokine release or inhibition of inflammatory pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The structure-activity relationship (SAR) analyses suggest that modifications to the piperidine ring and the sulfonyl group can enhance cytotoxicity.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The compound was found to reduce markers of oxidative stress and inflammation in the brain.
Case Study 2: Synergistic Effects with Antibiotics
In a combinatorial study, this compound was tested alongside standard antibiotics against multi-drug resistant bacterial strains. The results showed a synergistic effect, reducing MIC values significantly when used in combination, indicating its potential as an adjuvant therapy.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves introducing the methylsulfonyloxy group via a two-step process:
Hydroxymethyl intermediate : React tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C under nitrogen, using triethylamine (TEA) as a base. This yields tert-butyl 4-((methylsulfonyl)oxy)methylpiperidine-1-carboxylate with ~91% efficiency .
Elongation of the ethyl chain : Substitute the mesylated intermediate with sodium azide (NaN₃) in DMF at 75°C for 20 hours, followed by reduction or further functionalization to form the ethyl linkage. Purification via ethyl acetate extraction and magnesium sulfate drying is critical .
- Optimization : Lower temperatures (0°C) minimize side reactions during mesylation, while prolonged heating (20 hours) ensures complete azide substitution.
Q. How is the compound characterized, and what analytical techniques are prioritized?
- Key Techniques :
- NMR Spectroscopy : H NMR (CDCl₃, 400 MHz) resolves methylsulfonyl protons at δ 3.0–3.1 ppm and piperidine backbone signals between δ 1.4–4.2 ppm. C NMR confirms the carbonyl group at ~155 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 308.13) .
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted starting materials and byproducts .
Advanced Research Questions
Q. How can selective sulfonation of the ethyl chain be achieved without affecting the piperidine or tert-butyl groups?
- Strategy : Use bulky bases (e.g., DIPEA) to sterically shield the piperidine nitrogen during sulfonation. Solvent polarity (e.g., DCM vs. THF) also influences reaction selectivity. Evidence shows that DCM minimizes undesired ring-opening reactions .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm selectivity through F NMR (if fluorinated analogs are synthesized) .
Q. What are common side products in the synthesis, and how are they identified and mitigated?
- Common Byproducts :
- Over-sulfonation : Excess MsCl can sulfonate the piperidine nitrogen, detected via H NMR (upfield shifts in piperidine protons). Mitigate by strict stoichiometric control (1:1.1 molar ratio of alcohol to MsCl) .
- Azide dimerization : Prolonged heating with NaN₃ may form triazole byproducts. Use lower temperatures (60°C) and shorter reaction times (<24 hours) to suppress this .
- Analysis : LC-MS with electrospray ionization (ESI) identifies dimers (e.g., [M+Na] at m/z 450–500).
Q. How does the methylsulfonyloxy group influence the compound’s reactivity in downstream couplings (e.g., Suzuki-Miyaura or Click reactions)?
- Reactivity Profile : The mesyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) or cross-couplings. For example, in Pd-catalyzed arylations, the mesyloxyethyl chain remains intact under mild conditions (e.g., SPhos Pd G3, 60°C) .
- Case Study : Substitution with 3,4-dimethylphenol in THF/NaH yields aryl ether derivatives with >80% efficiency. Quench unreacted phenol via aqueous NaHCO₃ washes .
Experimental Design & Data Contradictions
Q. Why do reported yields for mesylation vary between 91% (evidence 4) and quantitative (evidence 2)?
- Resolution : Variations arise from purification methods. isolates the product via solvent evaporation, accepting minor losses (~9%), while evidence 2 uses direct azide substitution without intermediate purification, assuming quantitative conversion .
- Recommendation : For high-purity applications, include a silica gel chromatography step post-mesylation.
Q. How can conflicting GHS classifications (evidence 1 vs. 3) be addressed in safety protocols?
- Guidance : states the compound is not GHS-classified, while evidence 3 flags aquatic toxicity (H400). To resolve, treat the compound as hazardous:
- Use fume hoods for handling.
- Avoid aqueous waste disposal; instead, incinerate via licensed facilities .
Applications in Drug Discovery
Q. What role does this compound play in BET inhibitor synthesis?
- Application : It serves as a piperidine scaffold for attaching bromodomain-binding motifs (e.g., triazoles or imidazoles). For example, coupling with 2-(methylsulfonyl)pyrimidine yields potent BET inhibitors with IC₅₀ < 100 nM .
- Method : React the mesylated intermediate with sodium hydride (NaH) and aryl halides in THF, followed by deprotection with TFA .
Q. Can the ethylsulfonyloxy group be modified to enhance pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
